4-Methyl-1-(propane-1-sulfonyl)piperidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-1-(propane-1-sulfonyl)piperidin-4-amine is a piperidine derivative. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Vorbereitungsmethoden
The synthesis of 4-Methyl-1-(propane-1-sulfonyl)piperidin-4-amine involves several steps. One common method includes the reaction of 4-methylpiperidine with propane-1-sulfonyl chloride under basic conditions to form the desired product. The reaction typically requires a base such as triethylamine and is conducted in an organic solvent like dichloromethane . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
4-Methyl-1-(propane-1-sulfonyl)piperidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
4-Methyl-1-(propane-1-sulfonyl)piperidin-4-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of biological pathways and interactions due to its structural properties.
Medicine: Piperidine derivatives are often explored for their potential pharmacological activities, including as potential drug candidates.
Industry: It can be used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-Methyl-1-(propane-1-sulfonyl)piperidin-4-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
4-Methyl-1-(propane-1-sulfonyl)piperidin-4-amine can be compared with other piperidine derivatives such as:
- 1-(methylsulfonyl)piperidin-4-amine
- 4-piperidinemethanol
- 1-(propane-1-sulfonyl)piperidin-4-amine
These compounds share similar structural features but differ in their functional groups and specific applications. The uniqueness of this compound lies in its specific sulfonyl group, which can impart distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
651056-97-2 |
---|---|
Molekularformel |
C9H20N2O2S |
Molekulargewicht |
220.33 g/mol |
IUPAC-Name |
4-methyl-1-propylsulfonylpiperidin-4-amine |
InChI |
InChI=1S/C9H20N2O2S/c1-3-8-14(12,13)11-6-4-9(2,10)5-7-11/h3-8,10H2,1-2H3 |
InChI-Schlüssel |
JIYUMTWRJRZNJC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCS(=O)(=O)N1CCC(CC1)(C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.